molecular formula C19H23BrClNO B1440787 2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219963-90-2

2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1440787
CAS No.: 1219963-90-2
M. Wt: 396.7 g/mol
InChI Key: MPNCNGOUHDHJMC-UHFFFAOYSA-N
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Description

2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a biphenyl structure with a bromine substituent and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:

    Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Etherification: The brominated biphenyl is then reacted with 2-(2-hydroxyethyl)piperidine to form the ether linkage.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The biphenyl structure makes it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
  • 2-{2-[(5-Methyl[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Uniqueness

The presence of the bromine atom in 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can influence its reactivity and interaction with biological targets compared to its chloro or methyl analogs. This can result in different pharmacological profiles and applications.

Properties

IUPAC Name

2-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNCNGOUHDHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219963-90-2
Record name Piperidine, 2-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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